molecular formula C10H5Cl2F2N B13679696 2,5-Dichloro-3-(difluoromethyl)quinoline

2,5-Dichloro-3-(difluoromethyl)quinoline

Cat. No.: B13679696
M. Wt: 248.05 g/mol
InChI Key: QNIRQQJXTOYTIT-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Chemical Reactions Analysis

2,5-Dichloro-3-(difluoromethyl)quinoline undergoes several types of chemical reactions, including:

Scientific Research Applications

2,5-Dichloro-3-(difluoromethyl)quinoline has several applications in scientific research:

Comparison with Similar Compounds

2,5-Dichloro-3-(difluoromethyl)quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoromethyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

2,5-Dichloro-3-(difluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a quinoline ring substituted with two chlorine atoms and a difluoromethyl group. These modifications enhance its chemical stability and biological activity, making it a candidate for various pharmacological applications. The presence of fluorine often improves the lipophilicity and metabolic stability of organic compounds, which is crucial for their efficacy in biological systems.

1. Antiviral Properties

Research indicates that this compound exhibits potential antiviral properties. Quinoline derivatives are known to interact with nucleic acids and enzymes involved in viral replication. Studies suggest that this compound may inhibit key metabolic enzymes or intercalate into DNA, thereby disrupting replication processes.

3. Cytotoxic Effects

In vitro studies on quinoline derivatives reveal their potential cytotoxic effects against various cancer cell lines. For example, derivatives have shown pro-apoptotic activity in cancer cells such as A549 (lung cancer) and HCT116 (colon cancer) at concentrations typically below 11 µM. The mechanisms include induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds highlights its unique features:

Compound NameStructural DifferencesUnique Features
2,5-Dichloro-3-(difluoromethyl)pyridinePyridine ring instead of quinolineDifferent electronic properties due to nitrogen
2-Chloro-3-(difluoromethyl)pyridineSingle chlorine atomLess complex substitution pattern
2,5-Dichloro-4-(trifluoromethyl)pyridineTrifluoromethyl group instead of difluoromethylEnhanced lipophilicity and potential reactivity

The unique substitution pattern of this compound contributes to its distinct biological properties compared to these related compounds.

Case Studies and Research Findings

Recent studies have focused on the binding affinity of this compound with various biological targets. For instance:

  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, potentially disrupting cellular processes.
  • DNA Intercalation : Preliminary findings suggest that it may intercalate into DNA strands, thereby affecting replication and transcription processes.

Properties

Molecular Formula

C10H5Cl2F2N

Molecular Weight

248.05 g/mol

IUPAC Name

2,5-dichloro-3-(difluoromethyl)quinoline

InChI

InChI=1S/C10H5Cl2F2N/c11-7-2-1-3-8-5(7)4-6(10(13)14)9(12)15-8/h1-4,10H

InChI Key

QNIRQQJXTOYTIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C(=C1)Cl)C(F)F)Cl

Origin of Product

United States

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